molecular formula C15H12F3NO4 B6297057 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene CAS No. 112704-23-1

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene

Cat. No.: B6297057
CAS No.: 112704-23-1
M. Wt: 327.25 g/mol
InChI Key: RWARUQIDXFIMEB-UHFFFAOYSA-N
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Description

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is an organic compound that features a nitro group, a trifluoromethoxy group, and a phenoxy group attached to a xylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used.

Major Products

    Reduction: The major product of the reduction of the nitro group is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene involves its interaction with molecular targets through its functional groups:

    Nitro Group: Can participate in redox reactions, affecting cellular processes.

    Trifluoromethoxy Group: Enhances the compound’s lipophilicity, aiding in membrane permeability.

    Phenoxy Group: Contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both a nitro group and a trifluoromethoxy group on a xylene backbone is particularly noteworthy, offering a balance of reactivity and stability that is valuable in various research and industrial contexts.

Properties

IUPAC Name

1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARUQIDXFIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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